Oligo(dT)-oligo(dA)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Oligo(dT)-oligo(dA) is a synthetic compound composed of alternating deoxythymidine (dT) and deoxyadenosine (dA) nucleotides. This compound is often used in molecular biology and biochemistry for various applications, including as primers in polymerase chain reactions (PCR) and as probes in hybridization assays.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of oligo(dT)-oligo(dA) typically involves the sequential addition of deoxythymidine and deoxyadenosine nucleotides to a growing oligonucleotide chain. This process is carried out using phosphoramidite chemistry, where each nucleotide is coupled to the chain via a phosphoramidite intermediate. The reaction conditions include the use of anhydrous solvents and the presence of a coupling agent, such as tetrazole, to facilitate the formation of the phosphodiester bond.

Industrial Production Methods

In an industrial setting, the production of oligo(dT)-oligo(dA) involves automated DNA synthesizers that can efficiently and accurately add nucleotides to the growing chain. After synthesis, the oligonucleotide is cleaved from the solid support and deprotected to remove any protecting groups. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Oligo(dT)-oligo(dA) can undergo various chemical reactions, including:

Oxidation: The oligonucleotide can be oxidized to introduce modifications or to study the effects of oxidative damage on DNA.

Reduction: Reduction reactions can be used to remove specific modifications or to study the effects of reducing agents on DNA.

Substitution: Substitution reactions can introduce new functional groups or labels to the oligonucleotide for various applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various chemical modifiers like biotin or fluorescent dyes. The reaction conditions vary depending on the desired modification but generally involve aqueous buffers and controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific modifications introduced. For example, oxidation can lead to the formation of 8-oxoguanine, a common oxidative lesion in DNA, while substitution reactions can result in biotinylated or fluorescently labeled oligonucleotides.

Wissenschaftliche Forschungsanwendungen

Oligo(dT)-oligo(dA) has a wide range of applications in scientific research, including:

Chemistry: Used as a model system to study DNA interactions and modifications.

Biology: Employed as primers in PCR and as probes in hybridization assays to detect specific DNA sequences.

Medicine: Utilized in diagnostic assays to detect genetic mutations or pathogens.

Industry: Applied in the development of biosensors and other biotechnological tools.

Wirkmechanismus

The mechanism of action of oligo(dT)-oligo(dA) involves its ability to hybridize with complementary DNA or RNA sequences. This hybridization is driven by the formation of hydrogen bonds between the deoxythymidine and deoxyadenosine nucleotides and their complementary bases. The molecular targets and pathways involved depend on the specific application, such as the amplification of target DNA in PCR or the detection of specific sequences in hybridization assays .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Oligo(dT): Composed solely of deoxythymidine nucleotides, used primarily as primers in reverse transcription.

Oligo(dA): Composed solely of deoxyadenosine nucleotides, used in various molecular biology applications.

Oligo(dC)-oligo(dG): Composed of alternating deoxycytidine and deoxyguanosine nucleotides, used in similar applications as oligo(dT)-oligo(dA).

Uniqueness

Oligo(dT)-oligo(dA) is unique in its ability to form stable hybridization complexes with complementary sequences, making it highly useful in applications requiring specific and strong binding to target DNA or RNA. Its alternating nucleotide structure also provides distinct advantages in certain experimental setups, such as reducing secondary structure formation and improving hybridization efficiency .

Eigenschaften

CAS-Nummer |

24939-09-1 |

|---|---|

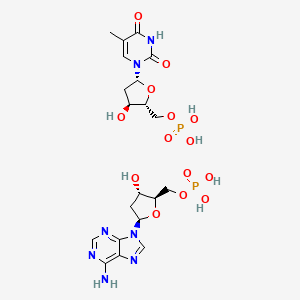

Molekularformel |

C20H29N7O14P2 |

Molekulargewicht |

653.4 g/mol |

IUPAC-Name |

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C10H14N5O6P.C10H15N2O8P/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19;1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18)/t5-,6+,7+;6-,7+,8+/m00/s1 |

InChI-Schlüssel |

KKVQVIFXABFJCS-QEYXXENCSA-N |

Isomerische SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)O.C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O |

Kanonische SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O.C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O |

Verwandte CAS-Nummern |

25464-54-4 30177-40-3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3,4-Dimethoxyphenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B14694916.png)

![3-{(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B14694961.png)